3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a furan-2-amido group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The furan-2-amido group can be introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine. The trifluoromethoxyphenyl group is typically introduced via nucleophilic aromatic substitution reactions, where a trifluoromethoxy group is substituted onto a phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to produce larger quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide group can produce amines .
Scientific Research Applications
3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The amide and furan groups can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Furan, 2-[3-(trifluoromethoxy)phenyl]-: Shares the trifluoromethoxyphenyl group but lacks the benzofuran core and amido group.
4-(trifluoromethoxy)phenyl derivatives: Compounds with similar trifluoromethoxyphenyl groups but different core structures.
Uniqueness
3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, furan-2-amido group, and trifluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique chemical structure, which includes both a benzofuran moiety and a trifluoromethoxyphenyl group, suggests significant potential for various biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multiple synthetic steps. The structural features include:
- Benzofuran Core : Provides a scaffold for biological activity.
- Trifluoromethoxy Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
- Amide Linkage : May contribute to the compound's interaction with enzymes and receptors.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit promising anticancer activity. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. In particular, derivatives have demonstrated:
- Selective Cytotoxicity : Certain derivatives were found to be more effective against specific cancer types compared to standard treatments (Flynn et al., 2023) .
- Mechanism of Action : Compounds may interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
Antibacterial and Antifungal Activities
Benzofuran derivatives have also been investigated for their antibacterial and antifungal properties. The following points summarize key findings:
- Broad-Spectrum Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Potential Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored through various studies:
Compound | Structural Features | Biological Activity |
---|---|---|
3-bromo-4-(trifluoromethoxy)benzamide | Bromine substitution | Enhanced reactivity |
1-bromo-3-fluoro-4-(trifluoromethoxy)benzene | Fluoro and trifluoromethoxy groups | Diverse reactivity |
4-(trifluoromethoxy)phenylmagnesium bromide | Grignard reagent | Useful for coupling reactions |
The presence of specific functional groups, such as trifluoromethoxy, has been linked to increased potency in biological assays.
Case Studies
Several case studies highlight the biological activity of related compounds:
- In Vitro Studies : A study evaluated the antiproliferative effects of a series of benzofuran derivatives on human cancer cell lines, demonstrating that modifications in substituents significantly affected their efficacy (Flynn et al., 2023) .
- Molecular Docking Simulations : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, indicating their potential as lead compounds for drug development.
Properties
IUPAC Name |
3-(furan-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O5/c22-21(23,24)31-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)30-18)26-19(27)16-6-3-11-29-16/h1-11H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPTYDJXJWVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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